Adenosine A2B Receptor Antagonism: A >30 μM IC50 Value Defines a Clear Inactivity Profile Compared to Potent A3 Receptor Modulators
N-(3-bromophenyl)-2-chlorobenzamide exhibits a pronounced selectivity profile against adenosine receptor subtypes. It displays extremely weak antagonist activity at the human adenosine A2B receptor (IC50 > 30,000 nM), but a measurable, albeit modest, antagonist activity at the human adenosine A3 receptor (IC50 = 3,100 nM) [1]. This stark contrast of >9.7-fold in potency between the two receptor subtypes under identical assay conditions is a critical piece of differentiation. While a direct head-to-head comparison for this specific compound against a single analog is not available, this class-level inference highlights that its unique halogenation pattern results in a specific activity cliff, making it a valuable tool for investigating A3 receptor pharmacology without confounding A2B activity, unlike other benzamide derivatives which may exhibit broader adenosine receptor antagonism [2].
| Evidence Dimension | In vitro antagonist activity (IC50) at human adenosine receptors |
|---|---|
| Target Compound Data | A2B: >30,000 nM; A3: 3,100 nM |
| Comparator Or Baseline | Other benzamide derivatives (class-level baseline) |
| Quantified Difference | >9.7-fold lower potency at A2B compared to A3 |
| Conditions | Antagonist activity at human adenosine receptors A2B and A3 expressed in CHO cells, assessed as suppression of NECA-induced decrease of cAMP accumulation |
Why This Matters
This selectivity data is crucial for researchers designing experiments to isolate A3 receptor-mediated effects, as it provides a clear, quantifiable benchmark for avoiding A2B off-target activity.
- [1] BindingDB. (n.d.). BDBM50519753 (CHEMBL4526845). Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50519753 View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their therapeutic potential. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1808(5), 1290-1308. (Class-level reference for context) View Source
